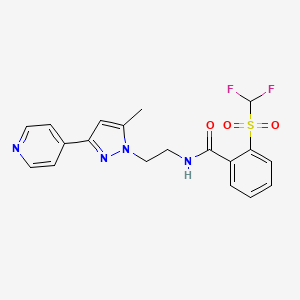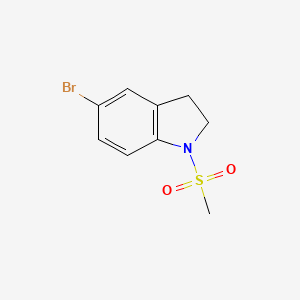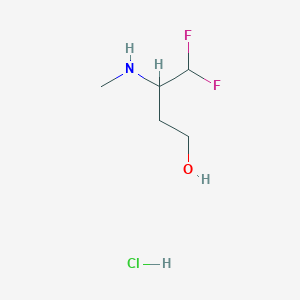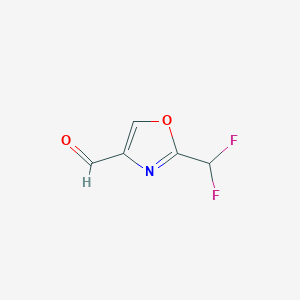![molecular formula C22H23F2N3O3S B2980019 4-fluoro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}benzene-1-sulfonamide CAS No. 877648-28-7](/img/structure/B2980019.png)
4-fluoro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-fluoro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}benzene-1-sulfonamide is a useful research compound. Its molecular formula is C22H23F2N3O3S and its molecular weight is 447.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Carbonic Anhydrase Inhibition
Synthesis of Sulfonamides Incorporating Piperazinyl-Ureido Moieties A series of benzenesulfonamide derivatives incorporating ureido moieties was synthesized to act as inhibitors of human carbonic anhydrase isoforms I, II, IX, and XII. These compounds were developed following the lead molecule SLC-0111, a sulfonamide carbonic anhydrase inhibitor in Phase I clinical trials for antitumor applications. The compounds exhibited low nanomolar inhibition against all four isoforms, suggesting potential for pharmacological applications beyond cancer treatment (Congiu et al., 2015).
Discovery of Benzenesulfonamides with Anticonvulsant Action Novel benzenesulfonamide derivatives were identified as potent inhibitors of human carbonic anhydrase isoforms I, II, VII, and XII. Some derivatives demonstrated significant anticonvulsant activity, offering protection against seizures in animal models. This research highlights the therapeutic potential of these compounds in treating epilepsy and related seizure disorders (Mishra et al., 2017).
Antimicrobial Activity
Synthesis and Antimicrobial Activity of Piperazine and Piperidine Derivatives A study synthesized and evaluated the antimicrobial efficacy of piperazine and piperidine derivatives against common bacterial pathogens. Specific compounds demonstrated potent activity against gram-negative bacteria like P. aeruginosa and gram-positive bacteria such as S. aureus. These findings suggest the potential use of these derivatives in addressing drug-resistant bacterial infections (Mishra & Chundawat, 2019).
Antioxidant and Enzyme Inhibition Profiles
Sulphonamides Incorporating Triazine Motifs A novel series of benzenesulfonamides incorporating 1,3,5-triazine motifs was investigated for their antioxidant properties and inhibitory activity against enzymes like acetylcholinesterase, butyrylcholinesterase, and tyrosinase. These enzymes are associated with neurodegenerative diseases and pigmentation disorders. The compounds showed moderate antioxidant activity and significant enzyme inhibition, suggesting their potential as therapeutic agents for conditions such as Alzheimer's and Parkinson's diseases (Lolak et al., 2020).
Wirkmechanismus
Target of Action
The primary target of 4-fluoro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}benzene-1-sulfonamide is the 5-HT1A receptor . This receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin, also known as 5-hydroxytryptamine (5-HT). It is a G protein-coupled receptor (GPCR) that is coupled to Gi/Go and inhibits adenylyl cyclase. Activation of this receptor leads to neuronal hyperpolarization .
Mode of Action
This compound acts as a highly potent selective full agonist at the 5-HT1A receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound binds to the 5-HT1A receptor and mimics the effect of serotonin, leading to the activation of an intracellular response .
Biochemical Pathways
The activation of the 5-HT1A receptor by this compound can lead to various downstream effects. One of the key pathways involves the inhibition of adenylyl cyclase activity, which decreases the conversion of ATP to cyclic AMP (cAMP). This results in a decrease in the activity of protein kinase A (PKA), leading to changes in the phosphorylation state of various proteins and altering their activity .
Result of Action
The activation of the 5-HT1A receptor by this compound leads to a variety of cellular and molecular effects. Given its role as a full agonist, it can lead to a maximal biological response when binding to the receptor . This can result in various physiological effects, including anxiolytic effects following central administration in vivo .
Eigenschaften
IUPAC Name |
4-fluoro-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F2N3O3S/c23-17-3-7-19(8-4-17)26-11-13-27(14-12-26)21(22-2-1-15-30-22)16-25-31(28,29)20-9-5-18(24)6-10-20/h1-10,15,21,25H,11-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXLXCGNFQFDJEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(CNS(=O)(=O)C3=CC=C(C=C3)F)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23F2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2979936.png)
![N-(4-chloro-2-fluorophenyl)-2-[3-oxo-6-(propan-2-ylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide](/img/structure/B2979942.png)


![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide](/img/structure/B2979948.png)
![3-({[(5-chloro-2-methylphenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2979949.png)

![11-(Iodomethyl)-10-oxadispiro[3.0.3^{5}.3^{4}]undecan-9-one](/img/structure/B2979952.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide](/img/structure/B2979953.png)

![8-[(4-Benzhydrylpiperazin-1-yl)methyl]-7-[(4-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)
![1-benzyl-2-((4-((2,4-difluorophenyl)sulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2979956.png)
![N-(2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2979957.png)

